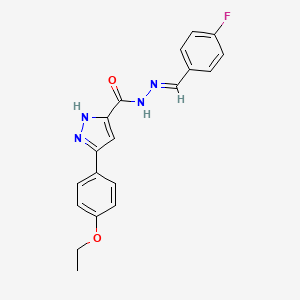![molecular formula C11H18N2O3 B5565166 ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)
ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate, also known as EMBUC, is a chemical compound that belongs to the class of carbamate derivatives. EMBUC is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
科学的研究の応用
1. Application in Wittig–SNAr Reactions
Ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate has been utilized in the development of a novel one-pot, three-component Wittig–S_NAr approach. This method is employed to create compounds that serve as intermediates for aurora 2 kinase inhibitors. The process is distinguished by its high stereoselectivity and moderate to high yields, using water as an environmentally benign solvent under metal-free mild reaction conditions (Xu et al., 2015).
2. Role in Preventing Ethyl Carbamate Accumulation in Alcoholic Beverages
Research has focused on methods for reducing ethyl carbamate levels in alcoholic beverages due to its potential carcinogenicity. Various techniques, including physical, chemical, enzymatic, and metabolic engineering technologies, have been explored. These efforts aim to address the challenge of ethyl carbamate in the alcoholic beverages industry (Zhao et al., 2013).
3. Involvement in the Synthesis of Polymers
Ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate has been implicated in the synthesis of polymers. Specifically, it has been used in reactions forming hydride-bridged polymers with a range of bonding modes to aluminum hydride, showcasing its versatility in polymer chemistry (Andrews et al., 1997).
4. Emerging Food and Environmental Toxicant
This compound is also recognized as an emerging toxicant in food and environmental contexts. It has been found in fermented food products and alcoholic beverages, raising concerns about its potential health impacts. Strategies to mitigate its presence in food products have been developed, including physical, chemical, enzymatic, and genetic engineering methods (Gowd et al., 2018).
5. Development of Detection Methods
Significant efforts have been made in developing methods for the detection of ethyl carbamate, including in Chinese rice wine. These methods are crucial for monitoring its presence in various foods and beverages to ensure public health safety (Luo et al., 2017).
特性
IUPAC Name |
ethyl N-(2-morpholin-4-ylbut-3-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(9-12-11(14)16-4-2)13-5-7-15-8-6-13/h1,10H,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZSRXYQRLGOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C#C)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-morpholin-4-ylbut-3-ynyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
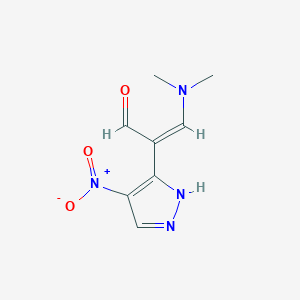
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
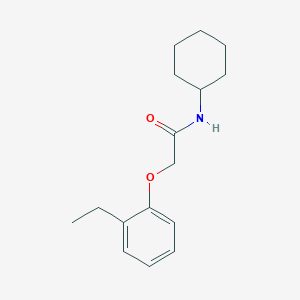
![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)
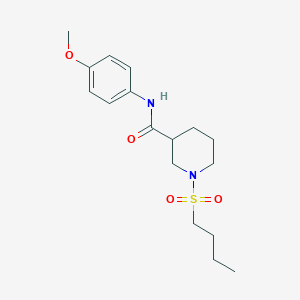
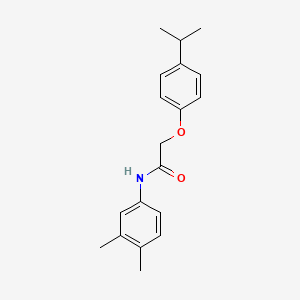

![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)
